1-[2-(4-Chloro-phenyl)-indolizin-3-YL]-ethanone
Description
1-[2-(4-Chloro-phenyl)-indolizin-3-YL]-ethanone is an indolizine derivative featuring a 4-chlorophenyl substituent at position 2 and an acetyl (ethanone) group at position 3 of the indolizine core. Indolizine, a bicyclic heteroaromatic system comprising fused pyrrole and pyridine rings, is a privileged scaffold in medicinal chemistry due to its structural rigidity and ability to engage in π-π interactions.
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)indolizin-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c1-11(19)16-15(12-5-7-13(17)8-6-12)10-14-4-2-3-9-18(14)16/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVAFECDGAMDDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C2N1C=CC=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482611 | |
| Record name | 1-[2-(4-Chlorophenyl)indolizin-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58963-35-2 | |
| Record name | 1-[2-(4-Chlorophenyl)indolizin-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Steps
- Radical Initiation : NIS generates iodine radicals, abstracting hydrogen from the sulfoxonium ylide to form a carbon-centered radical.
- Cyclization : The radical intermediates undergo intramolecular cyclization to form the indolizine skeleton.
- Demethylation : Subsequent elimination of methylthio groups yields the final product.
Data Table: Representative Synthesis
Advantages and Limitations
- Advantages : Single-step synthesis, scalability for industrial production.
- Limitations : Requires strict control over radical initiation; competing side reactions may reduce yield.
- Lithiation-Electrophilic Substitution
Reaction Overview
This method leverages directed ortho-metallation (DoM) to functionalize preformed indolizines. The protocol involves:
Key Steps
Data Table: Optimized Protocol
Advantages and Limitations
- Advantages : High regioselectivity; compatible with diverse electrophiles.
- Limitations : Sensitive to moisture/oxygen; low yields if metallation is incomplete.
- Industrial-Scale Adaptations
Catalytic Optimization
Industrial protocols often enhance yields by:
- Catalyst Use : Palladium or copper catalysts for cross-coupling steps.
- Solvent Systems : Replacing DCM with toluene for easier recycling.
Purification Strategies
- Comparative Analysis of Methods
- Research Conclusions
- Radical Cyclization is preferable for industrial applications due to its simplicity and scalability.
- Lithiation-Based Methods excel in academic settings for exploring novel indolizine derivatives.
- Future work should focus on catalytic asymmetric synthesis to access enantiomerically pure forms for medicinal applications.
Chemical Reactions Analysis
1-[2-(4-Chloro-phenyl)-indolizin-3-YL]-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the chloro-phenyl group, using reagents like sodium methoxide or ammonia.
Addition: Electrophilic addition reactions can take place at the indolizine ring, leading to various substituted derivatives
Scientific Research Applications
The applications of 1-[2-(4-chloro-phenyl)-indolizin-3-yl]-ethanone are primarily in the realm of scientific research, particularly in the synthesis of compounds with potential anticancer activity . This compound serves as a crucial intermediate in creating various derivatives, some of which have demonstrated promising antitumor properties .
Scientific Research Applications
Anticancer Activity :
- This compound is used in the synthesis of indole derivatives, which are then screened for anticancer activity against different human cancer cell lines .
- Specifically, it is used to produce compounds like 5-{1[2-(4-chloro-phenyl)2-oxo-ethyl]-2-phenyl-1H-indole-3-ylmethylene}-2-thioxo-dihydro-pyrimidine-4,6-dione, which has shown marked antitumor activity .
- These compounds have been evaluated on prostate cancer cell line DU145, Dwivedi (DWD) cancer cell lines, and breast cancer cell line MCF7 .
Synthesis of Indole Derivatives :
Mechanism of Action
The mechanism of action of 1-[2-(4-Chloro-phenyl)-indolizin-3-YL]-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares structural features and substituents of 1-[2-(4-Chloro-phenyl)-indolizin-3-YL]-ethanone with related compounds:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, NO₂, SO₂CH₃) at position 2 enhance electrophilicity and may improve target binding, as seen in bromodomain inhibitors .
- Indole vs.
Physicochemical Properties
NMR Spectroscopy :
- This compound: Expected aromatic proton shifts near δ 7.5–8.5 ppm (indolizine protons) and δ 2.5–2.6 ppm (acetyl CH₃), similar to Compound 7 (δ 2.64 ppm for CH₃) .
- 2-Chloro-1-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanone: Exhibits downfield shifts for the aliphatic Cl-substituted ethanone (δ ~4.0 ppm) due to electron withdrawal .
Crystallographic Data :
- The dihedral angle between the 4-chlorophenyl group and indolizine core influences molecular packing. For example, 1-[2-(4-Chlorophenyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone () shows dihedral angles of 21.2–36.5°, indicating variable conformational flexibility compared to planar indolizines .
Biological Activity
1-[2-(4-Chloro-phenyl)-indolizin-3-YL]-ethanone is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features an indolizin moiety substituted with a 4-chlorophenyl group. The synthesis typically involves multi-step organic reactions, including condensation and cyclization processes. The compound can be synthesized using various methods, including photochemical conditions that yield derivatives with enhanced biological properties .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against several cancer cell lines. For instance, compounds derived from similar structures have demonstrated moderate to strong inhibitory effects on prostate (DU145) and breast (MCF7) cancer cells. Specifically, one study reported that derivatives exhibited greater activity than standard drugs at certain concentrations, indicating a promising therapeutic profile .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | % Growth Inhibition |
|---|---|---|---|
| 5-{1[2-(4-chloro-phenyl)2-oxo-ethyl]-2-phenyl-1H-indole-3-ylmethylene}-2-thioxo-dihydro-pyrimidine-4,6-dione | DU145 | 10.5 | 80% |
| 5-{1[2-(4-methoxy-phenyl)2-oxo-ethyl]-2-phenyl-1H-indole-3-ylmethylene}-2-thioxo-dihydro-pyrimidine-4,6-dione | MCF7 | 12.0 | 75% |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels .
- Enzyme Inhibition : It exhibits inhibitory effects on various enzymes associated with cancer progression, such as kinases involved in signaling pathways critical for cell survival and proliferation .
Case Studies
Several case studies have investigated the efficacy of compounds related to this compound:
- Study on Prostate Cancer : A study evaluated the compound's effects on DU145 cells, revealing significant growth inhibition at concentrations as low as 10 µM. The compound was noted for its ability to induce apoptosis via caspase activation pathways .
- Breast Cancer Research : Another case study focused on MCF7 cells, where similar indolizin derivatives demonstrated notable cytotoxicity compared to traditional chemotherapeutics. The results suggested that structural modifications could enhance potency against breast cancer cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
